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Left ventricular failure as a dose-limiting toxicity of Tas-121

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Technical Support Center: Tas-121 and Left Ventricular Failure

Welcome to the Technical Support Center for researchers and drug development professionals working with **Tas-121**. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the dose-limiting toxicity of left ventricular failure associated with **Tas-121**.

Frequently Asked Questions (FAQs)

Q1: What is the known association between **Tas-121** and left ventricular failure?

A1: In a Phase I clinical trial involving Japanese patients with non-small-cell lung cancer (NSCLC), left ventricular failure was identified as a dose-limiting toxicity (DLT) of **Tas-121**.[1][2] [3] This means that at certain dose levels, the occurrence of left ventricular failure was significant enough to be considered the maximum tolerated dose (MTD).

Q2: At what doses has left ventricular failure been observed?

A2: The Phase I study established a maximum tolerated dose (MTD) of 10 mg/day for a once-daily (QD) regimen and 8 mg/day for a twice-daily (BID) regimen.[1][2][3] Left ventricular failure was one of the DLTs observed during the dose escalation phase of this trial.

Q3: What is the proposed mechanism for **Tas-121**-induced cardiotoxicity?



A3: The precise mechanism of **Tas-121**-induced left ventricular failure is not fully elucidated in publicly available literature. However, **Tas-121** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Cardiotoxicity is a known class effect of some TKIs. Potential mechanisms for TKI-induced cardiotoxicity can involve "on-target" effects on EGFR signaling in cardiomyocytes or "off-target" inhibition of other kinases crucial for cardiac function.

Q4: Were there any preclinical indicators of Tas-121's cardiotoxicity?

A4: Yes, a preclinical safety pharmacology study of **Tas-121** revealed cardiovascular toxicity. This finding was significant enough to influence the determination of the starting dose for the first-in-human Phase I clinical trial.[4] However, the specific details of these preclinical findings are not publicly available.

Troubleshooting Guide: Monitoring and Managing Potential Cardiotoxicity

This guide provides recommendations for monitoring and managing potential cardiac-related adverse events during preclinical and clinical research involving **Tas-121**. These are general recommendations based on the management of cardiotoxicity for the broader class of EGFR TKIs.

Issue: How should I monitor for potential cardiac dysfunction in my experiments?

Recommended Actions:

- Baseline Assessment: Before initiating Tas-121 administration, it is crucial to establish a cardiovascular baseline for each subject. This should include:
 - Echocardiography: To assess left ventricular ejection fraction (LVEF), fractional shortening, and global longitudinal strain.
 - Electrocardiography (ECG): To evaluate heart rate, rhythm, and corrected QT (QTc) interval.
 - Cardiac Biomarkers: Measurement of baseline levels of troponin and brain natriuretic peptide (BNP).



- Routine Monitoring During Treatment:
 - Regular Clinical Observation: Monitor for clinical signs of heart failure, such as edema, shortness of breath, and fatigue.
 - Periodic Echardiography: Repeat echocardiograms at regular intervals to detect any changes in LVEF or other cardiac function parameters.
 - ECG Monitoring: Perform regular ECGs, especially if there are concerns about arrhythmias or QTc prolongation.
 - Biomarker Surveillance: Periodically measure troponin and BNP levels, as elevations can indicate cardiac injury.

Issue: What should I do if I observe signs of cardiac toxicity?

Recommended Actions:

- Confirm the Finding: Repeat the measurement (e.g., echocardiogram, biomarker test) to confirm the initial observation.
- Dose Modification: Consider a dose reduction or temporary interruption of Tas-121 administration.
- Consult a Cardio-Oncologist: In a clinical setting, immediate consultation with a cardiooncology specialist is recommended for guidance on patient management.
- Supportive Care: In cases of confirmed left ventricular dysfunction, initiate appropriate supportive care as per established guidelines.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) of Tas-121 from Phase I Clinical Trial



Dosing Regimen	Maximum Tolerated Dose (MTD)	Observed Dose-Limiting Toxicities
Once Daily (QD)	10 mg/day	Drug-induced liver injury, platelet count decreased, urticaria, interstitial lung disease, left ventricular failure
Twice Daily (BID)	8 mg/day	Drug-induced liver injury, platelet count decreased, urticaria, interstitial lung disease, left ventricular failure

Data sourced from a Phase I study in patients with EGFR mutation-positive NSCLC.[1][2][3]

Experimental Protocols

Protocol 1: Preclinical Assessment of Cardiac Function in Rodent Models

- Animal Model: Utilize a relevant rodent model (e.g., mice or rats).
- Baseline Measurements:
 - Acclimate animals to the procedure room.
 - Perform baseline transthoracic echocardiography under light isoflurane anesthesia to measure LVEF, fractional shortening, and other cardiac parameters.
 - Collect baseline blood samples for cardiac biomarker analysis (e.g., troponin I/T, NT-proBNP).
- **Tas-121** Administration: Administer **Tas-121** orally at the desired dose levels and for the specified duration. Include a vehicle control group.
- On-Treatment Monitoring:
 - Perform echocardiography at predetermined intervals (e.g., weekly or bi-weekly).



- Monitor for clinical signs of distress or heart failure.
- Collect blood samples at the end of the study, and potentially at interim time points, for biomarker analysis.

Terminal Procedures:

- At the end of the study, perform a final echocardiogram and blood collection.
- Euthanize the animals and collect heart tissue for histopathological analysis to assess for any structural cardiac changes.

Protocol 2: Clinical Monitoring for Cardiotoxicity

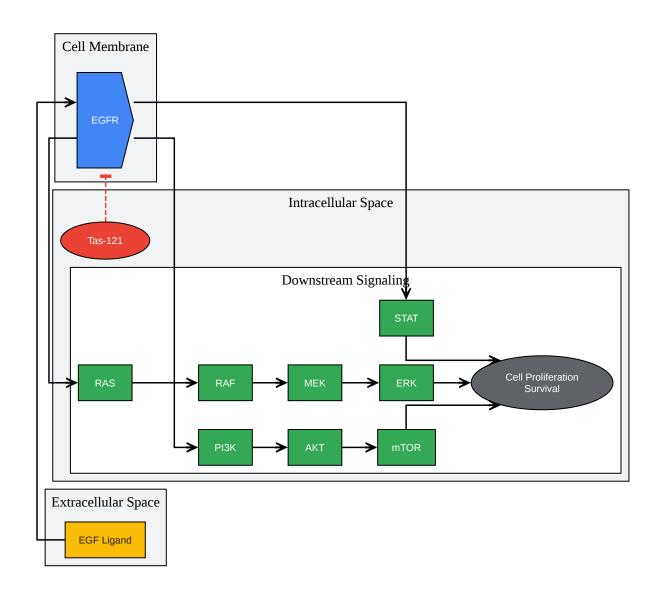
- Patient Population: Patients enrolled in clinical trials of Tas-121.
- · Baseline Evaluation:
 - Comprehensive medical history with a focus on pre-existing cardiovascular conditions.
 - Baseline 12-lead ECG.
 - Baseline echocardiogram to determine LVEF.
 - Baseline measurement of serum troponin and BNP.
- Monitoring During Treatment:
 - ECG monitoring prior to each treatment cycle.
 - Echocardiography at regular intervals (e.g., every 3 months) or more frequently if clinically indicated.
 - Monitoring of cardiac biomarkers as clinically indicated.
 - Regular assessment for clinical signs and symptoms of heart failure.
- Criteria for Intervention:



- A significant decrease in LVEF (e.g., a drop of >10% from baseline to an absolute value of <50%).
- A significant elevation in cardiac biomarkers.
- The development of clinical signs of heart failure.
- Management:
 - In case of cardiotoxicity, treatment with **Tas-121** should be interrupted.
 - A consultation with a cardiologist or cardio-oncologist is mandatory.
 - Initiation of appropriate heart failure medications should be considered.

Visualizations

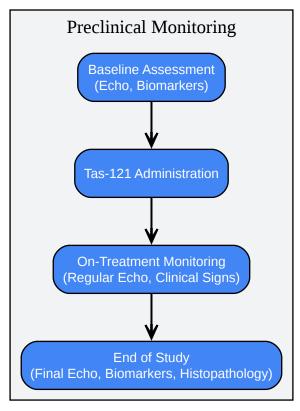


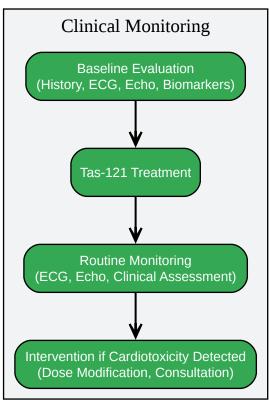


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Caption: EGFR signaling pathway and inhibition by Tas-121.







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Caption: Experimental workflow for cardiotoxicity monitoring.

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